molecular formula C16H19N3O5 B2842498 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-23-1

8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2842498
CAS No.: 1021100-23-1
M. Wt: 333.344
InChI Key: QADIMZCTXWEOBA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-diazaspiro[4.5]decane . Spiro compounds are a class of organic compounds that have two or more rings that share one atom, forming a ‘spiro junction’. In this case, the shared atom is a nitrogen atom .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as spirotetramat are synthesized through a multi-step process involving catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Synthesis and Structural Analysis

The research has demonstrated significant interest in the synthesis and crystal structure determination of oxaspirocyclic compounds, which are structurally similar to "8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione". Studies by Jiang, Zeng, and colleagues have focused on synthesizing new oxaspirocyclic compounds and determining their crystal structures through X-ray crystallography. These compounds exhibit C–H···O intra- and intermolecular hydrogen bonds and π···π stacking interactions, highlighting their complex molecular architectures (Jiang & Zeng, 2016). Further research by Zeng, Wang, and Jiang explored the design and crystal structures of compounds fused with trimethoxybenzyl groups and dioxaspiro groups, emphasizing the versatility in synthesizing structurally diverse spirocyclic compounds (Zeng, Wang, & Jiang, 2018).

Potential Applications in Material Science

Spirocyclic compounds have been investigated for their potential applications in material science, such as in the development of antimicrobial and detoxification materials. Ren et al. synthesized N-halamine-coated cotton using a spirocyclic compound as a precursor. The chlorinated cotton demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, suggesting potential applications in creating antimicrobial textiles (Ren et al., 2009).

Inhibition of Corrosion

Chafiq et al. explored the use of spirocyclopropane derivatives, which are chemically related to the compound of interest, for the protection of mild steel in acidic environments. Their research demonstrated that these compounds are effective corrosion inhibitors, suggesting applications in materials protection and preservation (Chafiq et al., 2020).

Pharmaceutical Research

In pharmaceutical research, spirocyclic compounds, including those similar to "this compound", have been synthesized and evaluated for their biological activity. For instance, studies on new spirohydantoin derivatives have explored their pharmacological evaluation and molecular modeling, indicating potential applications in drug development (Czopek et al., 2016).

Properties

IUPAC Name

8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-11-7-10(8-12(9-11)24-2)13(20)19-5-3-16(4-6-19)14(21)17-15(22)18-16/h7-9H,3-6H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADIMZCTXWEOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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